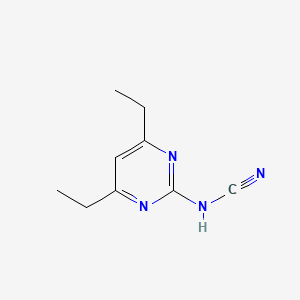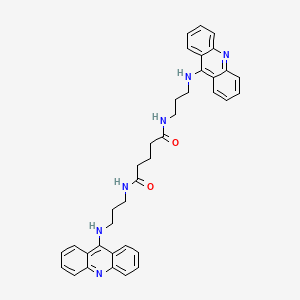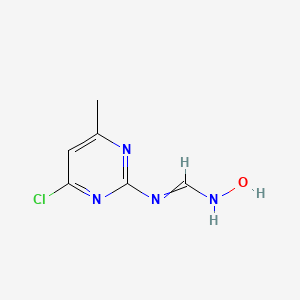
N'-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a hydroxymethanimidamide group at the 2nd position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide typically involves the reaction of 4-chloro-6-methylpyrimidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-chloro-6-methylpyrimidin-2-yl)acetamide
- Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
- 4-chloro-6-methylpyrimidin-2-yl)methanol
Uniqueness
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethanimidamide group, in particular, differentiates it from other similar pyrimidine derivatives and contributes to its specific reactivity and applications.
特性
CAS番号 |
108789-58-8 |
|---|---|
分子式 |
C6H7ClN4O |
分子量 |
186.60 g/mol |
IUPAC名 |
N'-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C6H7ClN4O/c1-4-2-5(7)11-6(10-4)8-3-9-12/h2-3,12H,1H3,(H,8,9,10,11) |
InChIキー |
DZNVAWVSXQHJMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N=CNO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


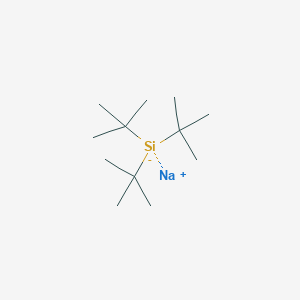

![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
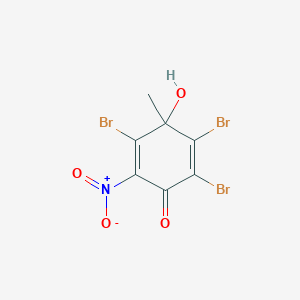
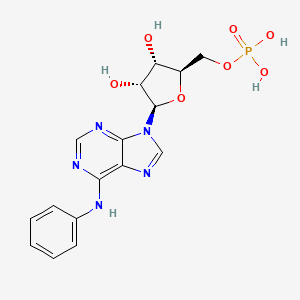

![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)

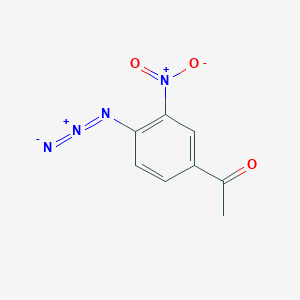
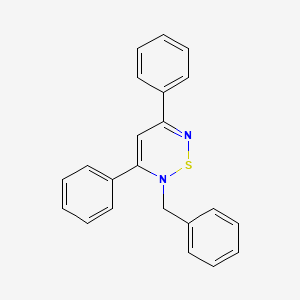
![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)
